Superior In Vitro Susceptibility of 3GC-Resistant E. coli and K. pneumoniae Compared to Piperacillin-Tazobactam
In a direct head-to-head study of 109 clinical isolates from bloodstream and urinary tract infections, temocillin demonstrated significantly higher susceptibility rates than piperacillin-tazobactam against 3GC-resistant E. coli and K. pneumoniae. For 3GC-resistant E. coli, temocillin susceptibility was 94.8% compared to 79.3% for piperacillin-tazobactam; for 3GC-resistant K. pneumoniae, susceptibility was 90.5% for temocillin versus 57.1% for piperacillin-tazobactam [1].
| Evidence Dimension | Percentage of isolates susceptible at EUCAST clinical breakpoints |
|---|---|
| Target Compound Data | E. coli (3GC-resistant): 94.8%; K. pneumoniae (3GC-resistant): 90.5% |
| Comparator Or Baseline | Piperacillin-tazobactam: E. coli (3GC-resistant): 79.3%; K. pneumoniae (3GC-resistant): 57.1% |
| Quantified Difference | E. coli: +15.5% absolute difference; K. pneumoniae: +33.4% absolute difference |
| Conditions | Broth microdilution per ISO 20776-1, EUCAST v11.0 breakpoints; 58 E. coli and 21 K. pneumoniae 3GC-resistant isolates from bloodstream and UTI samples, Paul-Ehrlich-Society surveillance 2016/17 |
Why This Matters
Higher susceptibility rates translate to greater confidence in empirical therapy selection for ESBL/AmpC infections, directly impacting procurement decisions for hospital antibiograms.
- [1] Kresken M, Pfeifer Y, Werner G. Comparative in vitro activity of piperacillin-tazobactam and temocillin against third-generation cephalosporin-resistant, carbapenem-susceptible Escherichia coli and Klebsiella pneumoniae. GMS Infect Dis. 2021;9:Doc07. View Source
